molecular formula C13H14N2O4 B5531769 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide

3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No.: B5531769
M. Wt: 262.26 g/mol
InChI Key: LZELTTNSPNYMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-309060 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-309060 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of BRD4, a protein involved in regulating gene expression.

    Biology: Employed in cellular studies to understand the role of BRD4 in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its antitumor activity.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

WAY-309060 exerts its effects by inhibiting BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histone proteins. By inhibiting BRD4, WAY-309060 disrupts the transcriptional regulation of genes involved in cell growth and proliferation, leading to its antitumor effects.

Comparison with Similar Compounds

WAY-309060 is unique due to its specific inhibition of BRD4. Similar compounds include:

    JQ1: Another BRD4 inhibitor with similar antitumor activity.

    I-BET762: A BET inhibitor with potential therapeutic applications in cancer and other diseases.

    OTX015: A BET inhibitor under investigation for its antitumor effects.

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-6-12(15-19-8)14-13(16)9-4-5-10(17-2)11(7-9)18-3/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZELTTNSPNYMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321914
Record name 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309951-18-6
Record name 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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